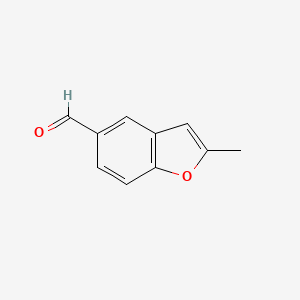

2-Methylbenzofuran-5-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8O2 |

|---|---|

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

2-methyl-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-6H,1H3 |

Clave InChI |

XHNZTDLRVWGECR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(O1)C=CC(=C2)C=O |

SMILES canónico |

CC1=CC2=C(O1)C=CC(=C2)C=O |

Origen del producto |

United States |

Chemical Reactivity and Derivatization of 2 Methylbenzofuran 5 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde functional group in 2-Methylbenzofuran-5-carbaldehyde is a primary site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic in nature and is susceptible to attack by a range of nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of nucleophilic addition reactions include the Grignard and Wittig reactions. In a Grignard reaction, an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol upon acidic workup. The Wittig reaction, on the other hand, involves the reaction of the aldehyde with a phosphorus ylide to yield an alkene, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org

| Reaction Type | Nucleophile | Product |

| Grignard Reaction | R-MgX | (2-Methylbenzofuran-5-yl)(R)methanol |

| Wittig Reaction | Ph₃P=CHR | 5-(alkenyl)-2-methylbenzofuran |

Table 1: Examples of Nucleophilic Addition Reactions of this compound

Reductive Reactions to Alcohols and Amines

The aldehyde functionality of this compound can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comresearchgate.netyoutube.com The reaction with NaBH₄ is typically performed in an alcoholic solvent and is highly selective for the aldehyde group.

Furthermore, this compound can undergo reductive amination to produce secondary or tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, respectively, followed by in-situ reduction. A study on a similar compound, 7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-carboxaldehyde, demonstrated its successful reductive amination with various aliphatic and aromatic amines in the presence of a reducing agent to form the corresponding secondary amines. researchgate.netresearchgate.net

| Reaction Type | Reagents | Product |

| Reduction to Alcohol | NaBH₄, MeOH | (2-Methylbenzofuran-5-yl)methanol |

| Reductive Amination | R-NH₂, Reducing Agent | N-((2-Methylbenzofuran-5-yl)methyl)amine |

Table 2: Reductive Transformations of this compound

Oxidative Transformations to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-Methylbenzofuran-5-carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder, more selective reagents. Recent advancements have focused on the use of biocatalysts or chemoselective methods to achieve high yields under environmentally benign conditions. For instance, microbial cells have been shown to be strictly chemoselective for the aldehyde group in similar aromatic aldehydes, affording the corresponding carboxylic acids in good to excellent yields. mdpi.com

| Reaction Type | Oxidizing Agent | Product |

| Oxidation | KMnO₄ or other oxidizing agents | 2-Methylbenzofuran-5-carboxylic acid |

Table 3: Oxidative Transformation of this compound

Condensation Reactions (e.g., with Nitrogen Nucleophiles)

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netresearchgate.netnih.govzenodo.orgnih.gov This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The resulting Schiff bases are themselves versatile intermediates for the synthesis of other nitrogen-containing heterocyclic compounds.

Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govnih.gov This reaction leads to the formation of a new carbon-carbon double bond and is a powerful tool for the synthesis of substituted alkenes and other complex molecules. Studies on similar furan (B31954) and benzofuran (B130515) carboxaldehydes have demonstrated their successful application in Knoevenagel condensations. scirp.org

| Reaction Type | Reactant | Product |

| Schiff Base Formation | R-NH₂ | N-((2-Methylbenzofuran-5-yl)methylene)amine |

| Knoevenagel Condensation | CH₂(Z)Z' (Active methylene compound) | (E/Z)-2-(2-Methylbenzofuran-5-yl)vinyl-Z,Z' |

Table 4: Condensation Reactions of this compound

Electrophilic and Nucleophilic Substitution on the Benzofuran Ring

The benzofuran ring system in this compound can also participate in substitution reactions, although the reactivity is influenced by the existing substituents.

Halogenation Reactions

The benzofuran ring is susceptible to electrophilic substitution reactions, such as halogenation. The position of substitution is directed by the activating and deactivating effects of the substituents on the ring. In a related compound, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, bromination with molecular bromine in acetic acid resulted in the substitution of a bromine atom at the ortho position to the hydroxyl group on the benzene (B151609) ring. nih.gov This suggests that the benzene portion of the benzofuran ring in this compound would also be susceptible to electrophilic halogenation, with the position of attack being influenced by the directing effects of the fused furan ring and the methyl and aldehyde groups.

| Reaction Type | Reagent | Potential Product(s) |

| Bromination | Br₂, Acetic Acid | Bromo-2-methylbenzofuran-5-carbaldehyde |

| Chlorination | Cl₂, Lewis Acid | Chloro-2-methylbenzofuran-5-carbaldehyde |

Table 5: Potential Halogenation Reactions of this compound

Nitration and Sulfonation

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, on the benzene ring of this compound are influenced by the directing effects of the existing substituents. The benzofuran nucleus is an electron-rich aromatic system, prone to electrophilic attack. The methyl group at the 2-position is an activating group, while the carbaldehyde group at the 5-position is a deactivating group.

In electrophilic aromatic substitution, the substitution pattern is primarily governed by the ability of the substituents to stabilize the intermediate carbocation (the sigma complex). For this compound, the likely positions for electrophilic attack are the C4, C6, and C7 positions of the benzene ring. The aldehyde group deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (C4 and C6). The fused furan ring, being electron-rich, can also influence the regioselectivity.

Friedel-Crafts Alkylation and Acylation on the Aromatic System

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry. However, the application of Friedel-Crafts alkylation and acylation to this compound is challenging due to the presence of the deactivating carbaldehyde group. This group reduces the nucleophilicity of the benzene ring, making it less reactive towards the electrophilic carbocations or acylium ions generated in Friedel-Crafts reactions.

Furthermore, the Lewis acid catalysts (e.g., AlCl₃, FeCl₃) used in these reactions can coordinate with the lone pairs of the oxygen atom in the carbaldehyde group and the furan ring, further deactivating the substrate. This can lead to low yields or the need for harsh reaction conditions, which might promote side reactions or decomposition of the starting material.

Despite these challenges, if a Friedel-Crafts reaction were to proceed, the substitution would be expected to occur at the positions meta to the aldehyde group, namely the C4 and C6 positions. The development of milder and more selective catalytic systems could potentially overcome the limitations imposed by the deactivating group.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, C-H functionalization strategies can be envisioned at several positions on the benzofuran core.

Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has been successfully applied to benzofuran derivatives, enabling the introduction of various functional groups at specific C-H bonds. researchgate.netnih.gov Palladium, rhodium, and iridium catalysts are commonly employed for this purpose. unicatt.it

For this compound, the most likely sites for C-H activation are the C3, C4, and C7 positions. The C3 position of the furan ring is particularly susceptible to electrophilic attack and can be functionalized via palladacycle intermediates. The C4 and C7 positions on the benzene ring are also potential sites for directed C-H activation, where the aldehyde group or the furan oxygen could act as a directing group.

Below is a table summarizing potential transition-metal-catalyzed C-H functionalization reactions on a generic 2-methylbenzofuran (B1664563) scaffold, which could be applicable to this compound.

| Catalyst System | Reaction Type | Position of Functionalization | Potential Product |

| Pd(OAc)₂ / Ligand | Arylation | C3 | 3-Aryl-2-methylbenzofuran-5-carbaldehyde |

| [RhCp*Cl₂]₂ | Alkenylation | C4 or C7 | 4- or 7-Alkenyl-2-methylbenzofuran-5-carbaldehyde |

| [Ir(cod)Cl]₂ / Ligand | Borylation | C7 | 7-Boryl-2-methylbenzofuran-5-carbaldehyde |

Carbene Insertion Reactions (e.g., from Diazo Compounds, N-Tosylhydrazones)

Carbene insertion into C-H bonds represents another powerful strategy for C-H functionalization. wikipedia.orgyoutube.com These reactions are typically catalyzed by rhodium or copper complexes and involve the generation of a carbene intermediate from precursors like diazo compounds or N-tosylhydrazones. youtube.comnih.gov

In the context of this compound, intramolecular carbene insertion reactions could be particularly useful for the construction of new fused ring systems. For instance, if a suitable diazo-containing side chain were introduced at the C4 or C6 position, subsequent rhodium-catalyzed carbene insertion into a C-H bond of the methyl group at the 2-position or the furan ring could lead to the formation of novel polycyclic architectures.

Intermolecular carbene insertion reactions are also conceivable, though selectivity can be an issue. The reaction of this compound with a diazo compound in the presence of a suitable catalyst could lead to the insertion of the carbene into various C-H bonds of the molecule.

Formation of Complex Hybrid Systems and Heterocycles

The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex molecular architectures, including hybrid systems and fused heterocycles.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, can be effectively employed using this compound as a starting material. The aldehyde group can participate in a variety of condensation and cyclization reactions to build new heterocyclic rings.

For example, a Knoevenagel condensation of this compound with an active methylene compound, followed by an intramolecular cyclization, could lead to the formation of a fused pyridinone or pyranone ring. Similarly, reaction with a binucleophile, such as a 1,2-diamine or a 1,3-dicarbonyl compound, could afford fused imidazole (B134444) or pyrimidine (B1678525) rings, respectively.

The following table outlines some potential annulation reactions starting from this compound.

| Reagent | Reaction Type | Fused Heterocycle |

| Malononitrile, Base | Knoevenagel condensation / Cyclization | Fused Pyridine (B92270) |

| Ethyl cyanoacetate, Base | Knoevenagel condensation / Cyclization | Fused Pyridinone |

| o-Phenylenediamine | Condensation / Cyclization | Fused Benzimidazole |

| 1,3-Indandione, Acid | Condensation | Fused Indenone |

Construction of Fused Ring Systems (e.g., with Thiophene (B33073), Indole (B1671886), Tetrazole)

The aldehyde group of this compound is a pivotal functional group for the synthesis of fused heterocyclic systems. Through various cyclization strategies, additional rings such as thiophene, indole, and tetrazole can be annulated onto the benzofuran core, leading to novel polycyclic aromatic compounds with potentially unique photophysical and biological properties.

Thiophene Fusion:

A well-established method for the synthesis of a thiophene ring fused to an existing carbocyclic or heterocyclic system is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgambeed.com For this compound, a plausible pathway to a thieno[3,2-f]benzofuran system would involve a Knoevenagel condensation with an active methylene nitrile, such as ethyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization.

A proposed reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Reagents | Product | Fused Ring System |

| This compound | Ethyl cyanoacetate | Elemental Sulfur, Base (e.g., Morpholine) | Ethyl 2-amino-7-methylthieno[3,2-f]benzofuran-6-carboxylate | Thiophene |

This reaction would proceed through the initial formation of a stable intermediate via Knoevenagel condensation, which then reacts with sulfur to form a thiolate intermediate that subsequently cyclizes and tautomerizes to the final 2-aminothiophene product. wikipedia.org

Indole Fusion:

The Fischer indole synthesis is a classic and versatile method for constructing an indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.gov While direct examples using this compound are not prevalent in the literature, the analogous reaction of 2-acetylbenzofuran (B162037) with various phenylhydrazines to form 2-(2-benzo[b]furo)indoles has been reported, demonstrating the feasibility of this approach. thieme.de

To construct an indolo[5,6-g]benzofuran, this compound would first be reacted with a substituted or unsubstituted phenylhydrazine to form the corresponding phenylhydrazone. This intermediate, upon treatment with an acid catalyst such as polyphosphoric acid or zinc chloride, would undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring fused to the benzofuran core. nih.gov

| Starting Material | Reaction Sequence | Intermediate | Product | Fused Ring System |

| This compound | 1. Reaction with Phenylhydrazine2. Acid-catalyzed cyclization (Fischer Indole Synthesis) | This compound phenylhydrazone | 8-Methylindolo[5,6-g]benzofuran | Indole |

Tetrazole Fusion:

The synthesis of tetrazole-benzofuran hybrids has been achieved through various synthetic strategies, highlighting the utility of the benzofuran scaffold in constructing these nitrogen-rich heterocycles. One approach involves a one-pot, five-component reaction that yields 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org Another method describes the synthesis of 5-(2-methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles. asianpubs.org

For this compound, a common route to a fused tetrazole would involve the conversion of the aldehyde to a nitrile. This can be achieved through various methods, such as reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. The resulting 2-methylbenzofuran-5-carbonitrile (B91956) can then undergo a [2+3] cycloaddition with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid, to form the tetrazole ring. This would lead to the formation of a tetrazolo[1,5-a]benzofuran derivative. The Ugi-azide multicomponent reaction is another powerful tool for the synthesis of 1,5-disubstituted tetrazoles and has been applied to create benzofuran-tetrazole derivatives. beilstein-archives.org

| Starting Material | Key Transformation | Intermediate | Reaction | Product | Fused Ring System |

| This compound | Aldehyde to Nitrile | 2-Methylbenzofuran-5-carbonitrile | [2+3] Cycloaddition with Azide | 7-Methyltetrazolo[1,5-a]benzofuran | Tetrazole |

Linker Chemistry for Multimodal Structures

The aldehyde functionality of this compound serves as a versatile anchor point for its incorporation into larger, multimodal structures. This is particularly relevant in the design of chemical probes, diagnostic agents, and materials where different molecular entities are brought together to perform specific functions.

The aldehyde group can participate in a variety of coupling reactions to link the 2-methylbenzofuran core to other molecules. For instance, reductive amination with a primary or secondary amine introduces a flexible and stable amine linkage. This is a widely used strategy for conjugating molecules in biological and materials science applications.

Furthermore, the aldehyde can be oxidized to a carboxylic acid. This transformation opens up a plethora of well-established coupling reactions, most notably amide bond formation. The resulting 2-methylbenzofuran-5-carboxylic acid can be activated (e.g., as an acid chloride or with a carbodiimide) and reacted with an amine-containing molecule to form a robust amide bond. This strategy is fundamental in peptide synthesis and the construction of various bioconjugates.

The concept of using benzofuran derivatives in multicomponent reactions (MCRs) further underscores their utility as building blocks for complex structures. asianpubs.org MCRs, such as the Ugi or Passerini reactions, allow for the rapid assembly of diverse molecular scaffolds from three or more starting materials in a single synthetic operation. The aldehyde group of this compound makes it an ideal candidate for participation in such reactions, enabling the one-pot synthesis of complex molecules containing the 2-methylbenzofuran motif linked to other functionalities.

The table below summarizes potential linker strategies starting from this compound:

| Starting Functional Group | Reaction Type | Resulting Linkage | Potential Applications |

| Aldehyde | Reductive Amination | Secondary or Tertiary Amine | Conjugation to biomolecules, polymers, or surfaces |

| Aldehyde | Wittig Reaction | Alkene | Formation of conjugated systems, connection to other aromatic units |

| Carboxylic Acid (from oxidation of aldehyde) | Amide Coupling | Amide | Peptide synthesis, bioconjugation, polymer synthesis |

| Carboxylic Acid (from oxidation of aldehyde) | Esterification | Ester | Prodrug design, materials science |

Through these and other chemical transformations, this compound can be effectively employed as a versatile linker to construct sophisticated multimodal structures tailored for a wide range of applications in chemistry, biology, and materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their integration (relative numbers), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the different types of carbon atoms present, such as those in methyl, aromatic, and carbonyl groups.

For 2-Methylbenzofuran-5-carbaldehyde, specific chemical shifts (δ) are predicted based on the electronic effects of the fused ring system, the methyl group, and the electron-withdrawing aldehyde group. The aldehyde proton is expected to appear significantly downfield (around 9.8-10.0 ppm) due to strong deshielding. The aromatic protons will resonate in the typical aromatic region (7.0-8.5 ppm), with specific shifts influenced by their position relative to the aldehyde and the heterocyclic ring. The furan-ring proton (H-3) and the methyl protons (H-11) will have characteristic shifts as well.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-10 (Aldehyde) | 9.95 | Singlet (s) |

| H-4 | 8.10 | Doublet (d) |

| H-6 | 7.85 | Doublet of doublets (dd) |

| H-7 | 7.60 | Doublet (d) |

| H-3 | 6.55 | Singlet (s) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-9 (Carbonyl) | 192.0 |

| C-7a | 158.0 |

| C-2 | 156.0 |

| C-5 | 132.0 |

| C-4 | 129.0 |

| C-3a | 127.0 |

| C-6 | 125.0 |

| C-7 | 112.0 |

| C-3 | 105.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, which is crucial for unambiguous assignment of the ¹H and ¹³C signals. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the coupled aromatic protons on the benzene (B151609) ring (H-6 with H-7 and H-4). It would not show correlations for the isolated methyl (H-11), furan (B31954) (H-3), or aldehyde (H-10) protons, confirming their structural positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). github.io This is a powerful tool for assigning carbon signals. For instance, it would definitively link the proton signal at ~9.95 ppm to the aldehyde carbon at ~192.0 ppm, the aromatic proton signals to their respective aromatic carbon signals, and the methyl proton signal (~2.50 ppm) to the methyl carbon (~14.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is vital for connecting the different spin systems and identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

The aldehyde proton (H-10) correlating to the aromatic carbons C-4 and C-5.

The methyl protons (H-11) correlating to the furan carbons C-2 and C-3.

The furan proton (H-3) correlating to C-2, C-3a, and C-7a.

Solid-State NMR Applications

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information if the compound is crystalline. ssNMR can be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. Furthermore, it can be used to analyze the structure and dynamics of the molecule in its solid form, including intermolecular interactions like hydrogen bonding or π-stacking, which are averaged out in solution. For a molecule with a polar aldehyde group, ssNMR could probe interactions in the crystal lattice. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's unique elemental formula. The molecular formula of this compound is C₁₀H₈O₂. HRMS can distinguish this composition from other potential formulas that have the same nominal mass (160 Da). For example, C₉H₂₀O₂ (nominal mass 160 Da) has an exact mass of 160.14633 Da, whereas the exact mass for C₁₀H₈O₂ is 160.05243 Da. nih.gov The experimental measurement of the latter value would unequivocally confirm the elemental formula of the target compound.

Calculated Exact Mass for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. researchgate.net It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. When analyzing this compound using ESI-MS in positive mode, the primary ion expected would be the protonated molecule at an m/z of 161.060. Depending on the solvent and additives used (e.g., sodium salts), adduct ions such as the sodium adduct [M+Na]⁺ at m/z 183.042 may also be observed. ESI-MS is frequently coupled with liquid chromatography (LC-MS) to analyze the purity of the compound or to monitor reactions for its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of a sample and identifying any volatile impurities that may be present from the synthetic process.

The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic feature used for identification. Following separation, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

While a specific GC-MS analysis for this compound is not extensively documented in publicly available literature, data for the closely related compound, 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (B1297108) , provides valuable insight. nih.gov For this dihydro-derivative, the mass spectrum shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight, confirming the identity of the compound. nih.gov The fragmentation pattern, which includes characteristic losses of small neutral molecules or radicals, helps to elucidate the structure of the molecule and identify potential impurities. For instance, the fragmentation of the benzofuran (B130515) ring system and the aldehyde group would produce a unique set of fragment ions.

A hypothetical GC-MS analysis of this compound would be expected to show a prominent molecular ion peak at its molecular weight of 160.17 g/mol . The fragmentation pattern would likely involve the loss of the formyl radical (-CHO), the methyl group (-CH₃), and cleavage of the furan ring, leading to a series of characteristic daughter ions.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Expected [M]⁺ Peak (m/z) | 160 |

| Major Fragment Ions (m/z) | 159 ([M-H]⁺), 131 ([M-CHO]⁺), 115, 103, 77 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally powerful for identifying functional groups and providing a unique "fingerprint" for a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FT-IR an invaluable tool for structural elucidation.

For this compound, the FT-IR spectrum would be dominated by several key absorptions. A strong, sharp peak is anticipated in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. The presence of the benzofuran ring would give rise to several bands, including C=C stretching vibrations of the aromatic and furan rings in the 1450-1600 cm⁻¹ region, and C-O-C stretching of the furan ether linkage, typically observed between 1000 and 1300 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be found around 2850-2960 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Furan C-O-C | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give strong signals in the Raman spectrum.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would be expected to produce strong and sharp peaks. The C=C double bonds within the benzofuran system would also be Raman active. The C=O stretch of the aldehyde, while also visible, may be weaker than in the IR spectrum. The methyl group would also exhibit characteristic C-H stretching and bending vibrations. The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule, enhancing the confidence in structural assignments.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide information about the electronic structure of a molecule and the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

For this compound, the extended π-conjugated system of the benzofuran ring system, further extended by the carbonyl group of the aldehyde, is expected to give rise to strong UV absorptions. Typically, aromatic systems like benzofuran exhibit π → π* transitions. The presence of the aldehyde group, with its non-bonding electrons on the oxygen atom, may also allow for n → π* transitions, which are generally weaker and may appear as a shoulder on the main absorption bands. The solvent used can also influence the position of the λmax values.

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light will fluoresce; the ability to fluoresce depends on the molecule's structure and its ability to return to the ground state via radiative decay.

The fluorescence properties of this compound would be dependent on the nature of its lowest excited singlet state. The emission spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry between the ground and excited states. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a key parameter to determine. The fluorescence of benzofuran derivatives can be influenced by factors such as solvent polarity and the presence of substituents that can enhance or quench the emission.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a powerful, non-destructive technique for elucidating the atomic and molecular structure of a crystal. In the context of this compound, XRD methodologies would be pivotal in confirming its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers the unambiguous determination of a molecule's three-dimensional structure. For this compound, obtaining a suitable single crystal would be the first and often most challenging step. This would typically be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

Once a high-quality crystal is obtained, it would be mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern of spots is collected on a detector. The analysis of the positions and intensities of these spots allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal lattice. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar benzofuran structures is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₀H₈O₂ |

| Formula Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.355 |

This data would provide unequivocal proof of the connectivity of the methyl, benzofuran, and carbaldehyde moieties, as well as insights into the planarity of the benzofuran ring system and the orientation of the aldehyde group.

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of bulk, polycrystalline samples. This technique is particularly useful for routine identification, phase purity analysis, and quality control of this compound batches. In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffracted beams are detected as a function of the scattering angle (2θ).

The resulting diffractogram is a unique fingerprint of the crystalline solid. It can be used to confirm that a synthesized batch of this compound corresponds to the known crystalline form and to detect the presence of any crystalline impurities or different polymorphs. A hypothetical PXRD pattern for this compound would exhibit characteristic peaks at specific 2θ angles, as illustrated in Table 2.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 75 |

| 28.9 | 3.09 | 50 |

Advanced Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in complex mixtures, such as reaction monitoring or in final product formulations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A robust, stability-indicating HPLC method would be developed and validated to ensure accurate and precise results.

Method development would involve the systematic optimization of several parameters, including the stationary phase (e.g., C18, C8), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water/buffer), flow rate, and UV detection wavelength (likely around the λmax of the compound, expected to be in the UV region due to the conjugated system).

Validation of the developed method would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). An example of a potential HPLC method is detailed in Table 3.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 285 nm |

| Column Temperature | 30 °C |

| Retention Time | ~ 5.2 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in more complex matrices or for the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

An LC-MS method would typically utilize an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions of the analyte and any co-eluting species. The mass spectrometer can then be operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion (for this compound, the [M+H]⁺ ion would be expected at m/z 161.06) or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

While this compound may have limited volatility, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) could be a powerful tool for the analysis of any volatile impurities or by-products in its synthesis. GCxGC provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC.

In a GCxGC system, the effluent from a primary column is cryo-focused and then periodically injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity). This enhanced separation power is ideal for resolving complex mixtures and identifying trace components that might be co-eluting in a one-dimensional separation. The use of a time-of-flight mass spectrometer (TOF-MS) as a detector provides fast acquisition rates and full spectral information for each resolved peak, aiding in confident peak identification.

Theoretical and Computational Chemistry Investigations of 2 Methylbenzofuran 5 Carbaldehyde

Molecular Mechanics and Dynamics Simulations

Intermolecular Interaction Studies (e.g., Dimer Structures)

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a molecule. For 2-methylbenzofuran-5-carbaldehyde, computational methods like Density Functional Theory (DFT) can be employed to investigate the formation and stability of dimers and other supramolecular structures.

For this compound, one can hypothesize several potential dimer conformations stabilized by a combination of non-covalent interactions:

π-π Stacking: The aromatic benzofuran (B130515) rings could stack on top of each other.

Hydrogen Bonding: The aldehyde oxygen is a hydrogen bond acceptor and could interact with aromatic C-H donors from a neighboring molecule.

Dipole-Dipole Interactions: The polar carbaldehyde group can lead to significant dipole-dipole interactions that influence molecular alignment in the solid state.

Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these non-covalent interactions by analyzing the electron density topology. nih.gov Such analyses on related structures have identified and quantified various weak to medium strength interactions, confirming their role in stabilizing crystal structures. nih.gov A theoretical study on an acrylamide (B121943) dimer demonstrated how vibrational analysis can confirm the existence of the dimer in the solid state, a technique equally applicable to this compound. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Docking

Benzofuran and its derivatives are recognized as essential scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Structure-Activity Relationship (SAR) studies are vital for understanding how the chemical structure of these compounds relates to their biological efficacy, guiding the design of new, more potent therapeutic agents. nih.gov

The core benzofuran ring, combined with specific substituents, dictates the molecule's interaction with biological targets. For this compound, the key structural features for SAR analysis are the benzofuran nucleus, the methyl group at position 2, and the carbaldehyde group at position 5. The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov

Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This modeling provides crucial insights into the specific interactions that stabilize the ligand-receptor complex.

In a study on a related compound, 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde, molecular docking was used to explore its potential as an anticancer agent by docking it with various cancer cell biomarkers. bipublication.com The analysis of the receptor-ligand interactions revealed that the compound was highly active against specific protein targets. bipublication.com For this compound, similar docking studies could elucidate its binding mode within the active site of a target protein. Key interactions would likely involve:

Hydrogen Bonding: The oxygen atom of the 5-carbaldehyde group can act as a hydrogen bond acceptor with donor residues (e.g., Serine, Threonine, Lysine) in the protein's active site.

Hydrophobic Interactions: The methyl group and the benzene (B151609) portion of the benzofuran ring can form hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic benzofuran ring system can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

A docking study on a series of isatin (B1672199) derivatives targeting aldehyde dehydrogenase (ALDH) isoforms showed that specific π-π interactions with a Tryptophan residue and hydrogen bonds with Serine and Cysteine were crucial for binding. nih.gov This highlights the types of interactions that could be critical for the biological activity of this compound.

Binding Energy Calculations and Affinity Prediction

Molecular docking programs calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between a ligand and its target. nih.gov A more negative score typically indicates a more favorable binding interaction. These scores are instrumental in ranking potential drug candidates.

For example, docking studies of various inhibitors against ALDH isoforms yielded binding energies ranging from -9.6 to -10.4 kcal/mol for the most potent compounds. nih.gov These values indicate strong and stable binding within the active site. While specific calculations for this compound are not available, a virtual docking experiment against a relevant target would yield comparable data to predict its binding affinity.

Table 1: Example Binding Affinity Predictions for Heterocyclic Compounds Against Protein Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Isatin Derivatives | ALDH1A1 | -10.1 | nih.gov |

| Isatin Derivatives | ALDH1A3 | -9.6 | nih.gov |

| Isatin Derivatives | ALDH3A1 | -10.4 | nih.gov |

| Benzofuran Derivatives | HCV NS5B Polymerase | (Varies by compound) | nih.gov |

This table presents example data from related compound classes to illustrate typical binding energy values obtained from molecular docking studies.

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to search large compound databases for new molecules with similar features, a process known as virtual screening. researchgate.net

A pharmacophore model for a this compound-based inhibitor might include:

An aromatic ring feature corresponding to the benzofuran system.

A hydrogen bond acceptor feature for the carbaldehyde oxygen.

A hydrophobic feature representing the 2-methyl group.

Virtual screening campaigns have successfully identified novel inhibitors for various targets. nih.govresearchgate.netnih.govresearchgate.net By using a pharmacophore model based on this compound or by using the molecule itself as a query for structure similarity searches, researchers could screen databases like ZINC15 to identify new, structurally diverse compounds with potential therapeutic activity. nih.gov

Prediction of Pharmacological Attributes and Drug Likeness Properties

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. "Drug-likeness" is often assessed using rules of thumb like Lipinski's Rule of Five, which helps to filter out compounds with poor pharmacokinetic profiles.

While a specific ADME profile for this compound is not published, we can predict its properties based on its structure and data from closely related analogs like 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (B1297108) and 2-methylbenzofuran-3-carbaldehyde. nih.govnih.gov

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | ~160.17 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coeff.) | ~2.2 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (furan O, aldehyde O) | Yes (≤ 10) |

| Molar Refractivity | ~46-48 cm³ | (Within typical range for drugs) |

| Polar Surface Area (PSA) | ~30.2 Ų | (Favorable for cell permeability) |

Values are estimated based on the compound's structure and data from PubChem for structural analogs. nih.govnih.gov

These predicted properties suggest that this compound has a favorable profile for oral bioavailability and is a good candidate for further drug development.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. It can be used to calculate the energies of reactants, transition states, and products, providing a detailed map of the reaction pathway.

For this compound, computational studies could be used to investigate its synthesis. For example, the Vilsmeier-Haack reaction is a common method for formylating aromatic compounds. A computational study could model the stepwise mechanism, identifying the key intermediates and transition states involved in the formylation of 2-methylbenzofuran (B1664563) to yield the 5-carbaldehyde product. Similarly, if synthesized via a Wittig reaction, the formation of the ylide and the subsequent cycloaddition-elimination steps could be modeled. bipublication.com

Studies on the synthesis of other benzofuran derivatives have confirmed reaction pathways through a combination of experimental work and computational analysis. mdpi.com Such an approach for this compound would provide fundamental insights into its reactivity and help optimize synthetic routes.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, providing critical insights into the energetic barriers and mechanisms of chemical reactions. For this compound, the aldehyde functional group is the primary site for a variety of important chemical transformations, such as nucleophilic addition and oxidation.

In a typical nucleophilic addition to the carbonyl group, the transition state is characterized by the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the simultaneous partial breaking of the C=O pi bond. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition state geometries. For this compound, the transition state for a reaction like cyanide addition would involve a trigonal bipyramidal-like geometry around the carbonyl carbon, with the cyanide ion approaching and the oxygen atom beginning to acquire a negative charge.

The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. The electronic nature of the 2-methylbenzofuran ring system will influence this barrier. The electron-donating nature of the furan (B31954) ring, combined with the methyl group, can modulate the electrophilicity of the carbonyl carbon, thereby affecting the stability of the transition state.

A hypothetical transition state analysis for the reduction of the aldehyde by a hydride source, such as NaBH₄, would reveal the geometry of the hydride transfer. The calculated vibrational frequencies of the transition state structure would exhibit a single imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true saddle point on the potential energy surface.

Table 1: Hypothetical Transition State Parameters for Nucleophilic Addition to this compound

| Reaction | Nucleophile | Computational Method | Key Geometric Feature (Transition State) | Calculated Activation Energy (kcal/mol) |

| Cyanide Addition | CN⁻ | DFT (B3LYP/6-31G) | C-CN bond length: ~2.0 Å | 10-15 |

| Hydride Reduction | H⁻ | DFT (B3LYP/6-31G) | C-H bond length: ~1.5 Å | 12-18 |

Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of similar reactions.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed pathway from the transition state down to the reactants and products. This allows for the verification that a located transition state indeed connects the desired minima on the potential energy surface.

For a reaction involving this compound, such as its oxidation to a carboxylic acid, the reaction coordinate would map the energetic profile as the oxidant approaches and interacts with the aldehyde hydrogen. The mapping would illustrate the changes in bond lengths and angles along the reaction path. For instance, in a Baeyer-Villiger oxidation, the reaction coordinate would detail the migration of the benzofuran group to the peroxy oxygen.

The reaction coordinate is a useful tool for understanding complex, multi-step reaction mechanisms. arxiv.org In essence, it provides a "movie" of the reaction at the molecular level. For this compound, mapping the reaction coordinate for its synthesis, for example, via a Vilsmeier-Haack reaction on 2-methylbenzofuran, would elucidate the stepwise process of electrophilic substitution and subsequent hydrolysis to form the aldehyde.

Table 2: Illustrative Reaction Coordinate Mapping Data for the Oxidation of this compound

| Point on Reaction Coordinate | C-H Bond Length (Aldehyde) (Å) | O-H Bond Length (Oxidant) (Å) | Relative Energy (kcal/mol) |

| Reactant Complex | 1.1 | 1.5 | 0 |

| Transition State | 1.3 | 1.3 | +20 |

| Product Complex | N/A (bond broken) | 0.95 | -30 |

Note: This table presents illustrative data to demonstrate the concept of reaction coordinate mapping.

Solvent Effects in silico

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. In silico modeling of solvent effects is crucial for bridging the gap between theoretical gas-phase calculations and experimental reality. For this compound, with its polar aldehyde group, solvent effects are expected to be significant.

Two primary models are used to simulate solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. For reactions involving this compound, a polar solvent like ethanol (B145695) would be expected to stabilize charged intermediates and transition states more effectively than a nonpolar solvent like hexane.

Explicit solvent models involve including a number of solvent molecules in the computational simulation. While more computationally expensive, this method can capture specific solvent-solute interactions, such as hydrogen bonding. For example, in the hydration of the aldehyde group of this compound, explicit water molecules would be shown to form hydrogen bonds with the carbonyl oxygen, stabilizing the system.

Computational studies on related benzofuran derivatives have shown that the choice of solvent can influence their biological activity, which is often related to their interactions with biological macromolecules. nih.gov Similar principles would apply to the reactivity of this compound.

Table 3: Hypothetical Solvation Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Computational Model | Calculated Solvation Energy (kcal/mol) |

| Hexane | 1.88 | PCM | -2.5 |

| Dichloromethane | 8.93 | PCM | -5.8 |

| Ethanol | 24.5 | PCM | -8.2 |

| Water | 80.1 | PCM | -9.5 |

Note: The data in this table is hypothetical and intended to illustrate the trend of increasing stabilization with solvent polarity.

Biological Activities and Mechanistic Pathways of 2 Methylbenzofuran 5 Carbaldehyde Derivatives

Anticancer and Antiproliferative Activity Investigations

The anticancer potential of benzofuran (B130515) derivatives is a major area of research, with many synthetic variations showing promise against various cancer types. nih.gov The introduction of certain chemical groups, particularly halogens like bromine and chlorine, has been shown to significantly augment the cytotoxic activity of these compounds. researchgate.net

Derivatives of the benzofuran nucleus have been evaluated against a wide array of human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects. For instance, certain novel brominated benzofuran derivatives have shown considerable cytotoxicity against leukemia cell lines (K562 and MOLT-4) and cervical carcinoma cells (HeLa). nih.govnih.gov One halogenated derivative of 3-methyl-1-benzofuran-2-carboxamide displayed remarkable activity against K562 and acute leukemia (HL60) cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, without showing toxicity to normal human umbilical vein endothelial cells (HUVEC). researchgate.net

Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have also been synthesized and tested against lung cancer (A549) and breast cancer (MCF7) cell lines. nih.gov One such derivative exhibited excellent activity against the A549 cell line with an IC₅₀ value of 0.858 µM, while another showed good activity against the MCF7 cell line with an IC₅₀ of 2.07 µM. nih.gov Furthermore, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown potent anticancer effects against liver cancer (HepG2) and lung cancer (A549) cells, with IC₅₀ values as low as 3.8 µM and 3.5 µM, respectively. mdpi.com

The table below summarizes the in-vitro inhibitory activities of selected benzofuran derivatives against various cancer cell lines.

The anticancer effects of 2-methylbenzofuran (B1664563) derivatives are mediated through various mechanistic pathways.

Induction of Apoptosis: A primary mechanism of cytotoxicity for many benzofuran derivatives is the induction of programmed cell death, or apoptosis. nih.gov Studies have shown that treatment with these compounds leads to a significant increase in the activity of key apoptotic enzymes like caspase-3 and caspase-7. nih.gov For example, a study on N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) demonstrated that it not only inhibited the growth of human hepatocellular carcinoma (HCC) cells but also induced their apoptosis. frontiersin.org Similarly, certain benzofuran-2-acetic ester derivatives have been shown to induce apoptosis in breast cancer cells, indicated by increased poly (ADP-ribose) polymerase (PARP) cleavage and a higher Bax/Bcl-2 ratio. nih.gov

Modulation of Reactive Oxygen Species (ROS): Benzofuran derivatives can exert a dual role in modulating reactive oxygen species. mdpi.com Some derivatives act as antioxidants, protecting cells from damage caused by excessive ROS. mdpi.com Conversely, other derivatives can increase oxidative stress within cancer cells, leading to their demise. mdpi.com For instance, the benzofuran derivative Moracin N was found to cause ROS accumulation in lung cancer cell lines, which subsequently triggered apoptosis and autophagy. mdpi.com Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have also been studied for their active involvement of ROS in their cytotoxic mechanism. nih.gov

Inhibition of Tubulin Polymerization: Certain benzofuran derivatives function as antimitotic agents by interfering with microtubule dynamics. An analogue of Combretastatin A-4 (CA-A4), a natural compound known for its antitumor activity, incorporates a benzofuran core and has been identified as a potent inhibitor of tubulin polymerization. researchgate.net This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death. researchgate.net

In addition to inducing apoptosis, derivatives of benzofuran can exert their antiproliferative effects by modulating the cell cycle. Certain benzofuran-2-acetic methyl ester derivatives have been observed to induce a G0/G1 cell cycle arrest in human breast cancer cells (MCF-7, T47D, and MDA-MB-231). nih.gov This arrest is achieved by enhancing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner. nih.gov

Another novel synthetic benzofuran lignan (B3055560) derivative, designated "Benfur," was found to arrest Jurkat T-cells at the G2/M phase of the cell cycle. nih.govmdpi.com This G2/M arrest was associated with an increase in the levels of p21, p27, and cyclin B, and was shown to be dependent on p53. nih.govmdpi.com These findings indicate that benzofuran derivatives can target specific checkpoints in the cell cycle, thereby halting the proliferation of cancer cells. nih.govmdpi.com

Antimicrobial Activity Studies

The benzofuran scaffold is a key component in many compounds exhibiting a wide range of antimicrobial activities. nih.govresearchgate.net These derivatives have been tested against a variety of pathogenic bacteria and fungi, often showing significant efficacy.

Benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, 2,4,6-trimethoxy benzofuran derivatives have shown excellent activity against Escherichia coli and Staphylococcus aureus. researchgate.net In another study, compounds with bromo substituents on both the benzofuran and an attached phenyl ring exhibited excellent antibacterial activity against several bacterial strains. nih.gov Some newly synthesized 7-chlorobenzofuran-3-yl hydrazine (B178648) derivatives showed potent activity against Enterococcus faecalis. While many derivatives show broad-spectrum activity, the specific substitutions on the benzofuran ring play a critical role in determining their efficacy and spectrum. researchgate.net

Many derivatives of benzofuran possess significant antifungal properties, in some cases exceeding their antibacterial potency. researchgate.net Naturally occurring benzofurans like Cicerfuran are known for their antifungal action. frontiersin.org Synthetic derivatives have also shown promising results. Benzofuran-5-ol derivatives completely inhibited the growth of several fungal species at MIC levels ranging from 1.6-12.5 μg/mL. nih.gov One study reported a derivative with high potency against Candida albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephalastrum racemosum, with its activity against C. albicans (MIC = 75 µg/mL) being comparable to the reference drug griseofulvin. researchgate.net Fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings also showed notable antifungal activity against A. fumigatus. nih.gov

Mechanism of Antimicrobial Action

Derivatives of 2-methylbenzofuran have demonstrated notable antimicrobial properties. The proposed mechanisms behind their action against bacteria and fungi are multifaceted. Research suggests that these compounds may exert their effects through the inhibition of essential microbial enzymes or by disrupting the integrity of the microbial cell membrane. The lipophilic nature of the benzofuran core is believed to facilitate its passage through the cell walls of microorganisms, leading to the disruption of normal cellular functions.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of 2-methylbenzofuran derivatives has been an area of significant investigation. These compounds have shown the ability to modulate the immune response and reduce inflammation in various experimental models.

Cytokine Secretion Modulation (e.g., Interleukin-6 inhibition)

A key aspect of the anti-inflammatory effects of 2-methylbenzofuran derivatives lies in their ability to modulate the secretion of cytokines, which are crucial signaling molecules in the immune system. Certain derivatives have been found to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). By suppressing the levels of these cytokines, these compounds can help to mitigate the inflammatory cascade.

Investigation of Inflammatory Pathways

The anti-inflammatory activity of these derivatives is also attributed to their interaction with various inflammatory pathways. Research has indicated that some 2-methylbenzofuran derivatives can inhibit key signaling pathways involved in the inflammatory process. This can include the downregulation of transcription factors that are responsible for the expression of pro-inflammatory genes.

Antiviral Activity Research

Investigations into the antiviral properties of 2-methylbenzofuran derivatives have yielded promising results, particularly against specific viral strains.

Efficacy against Specific Viral Strains (e.g., Hepatitis C virus)

A notable area of antiviral research for this class of compounds has been their efficacy against the Hepatitis C virus (HCV). Specific benzofuran derivatives have been identified as potent inhibitors of HCV. These findings have spurred further interest in developing these compounds as potential therapeutic agents for HCV infection.

Viral Replication Inhibition Mechanisms

The mechanism by which these derivatives inhibit viral replication, particularly in HCV, is through the targeting of essential viral enzymes. Research has shown that certain benzofuran derivatives act as inhibitors of the HCV NS5B polymerase. This enzyme is critical for the replication of the viral RNA genome. By binding to and inhibiting the function of NS5B polymerase, these compounds effectively halt the life cycle of the virus.

Enzyme Inhibition Studies

Derivatives of 2-methylbenzofuran-5-carbaldehyde have demonstrated inhibitory activity against several key enzymes implicated in various diseases.

Carbonic Anhydrase (hCA I, II, IX, XII) Inhibition

Benzofuran-based compounds have been a focus of research for their potential to inhibit human carbonic anhydrase (hCA) isoforms. Certain arylsulfonehydrazone derivatives have shown effective and selective inhibition of the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II. nih.govresearchgate.netresearchgate.net

In a study focused on benzofuran-based carboxylic acid derivatives, compounds featuring a 2-methylbenzofuran scaffold demonstrated enhanced effectiveness against hCA XII compared to their 5-bromobenzofuran (B130475) counterparts. nih.gov For instance, benzoic acid-containing derivatives with the 2-methylbenzofuran moiety (compounds 9a-c) exhibited Kᵢ values of 3.4, 2.2, and 0.88 μM, respectively, against hCA XII. nih.gov Notably, compound 9c was identified as a submicromolar inhibitor of hCA XII. nih.gov

Another study on benzofuran-based sulphonamides revealed that arylsulfonehydrazones (series 9) were potent inhibitors of hCA IX and XII, with Kᵢ values in the nanomolar range (10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII). researchgate.netresearchgate.net These compounds also displayed significant selectivity for hCA IX and XII over hCA I and II. researchgate.netresearchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 2-Methylbenzofuran Derivatives

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity |

|---|---|---|---|

| Benzoic acid derivatives (9a-c) | hCA XII | 0.88 - 3.4 µM | Enhanced effectiveness with 2-methylbenzofuran scaffold nih.gov |

| Arylsulfonehydrazones (9) | hCA IX | 10.0 - 97.5 nM | High selectivity over hCA I and II researchgate.netresearchgate.net |

Chorismate Mutase Inhibition for Antitubercular Activity

While direct studies on this compound derivatives as chorismate mutase inhibitors for antitubercular activity are not extensively documented in the provided results, research on related furan-based carboxylic acids highlights the potential of this chemical class. These furan-based compounds have been investigated as inhibitors of MbtI, a salicylate (B1505791) synthase essential for the biochemical machinery of Mycobacterium tuberculosis (Mtb) and absent in humans. mdpi.com This suggests that the broader class of furan (B31954) and benzofuran derivatives warrants further investigation for their potential antitubercular properties through the inhibition of enzymes like chorismate mutase.

Aldose Reductase Inhibition

Various benzo[b]furan derivatives possessing a carboxymethylsulfamoyl group have been synthesized and evaluated for their ability to inhibit aldose reductase. nih.gov A majority of these compounds demonstrated significant inhibitory activities, with IC₅₀ values in the range of 10⁻⁸ to 10⁻⁷ M. nih.gov The most potent inhibitors were those with the carboxymethylsulfamoyl group located at the 3- or 4-position of the benzofuran ring. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of benzofuran have emerged as promising inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease. nih.govmdpi.comnih.gov A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and found to be potent inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values ranging from 0.054 to 2.7 µM. nih.gov

Furthermore, a study on 2-arylbenzofuran derivatives revealed their dual inhibitory activity against both acetylcholinesterase (AChE) and BChE. nih.govbohrium.com One compound, in particular, exhibited an IC₅₀ value against AChE (0.086 ± 0.01 µmol·L⁻¹) comparable to the well-known drug donepezil. nih.govbohrium.com Research on benzofuran derivatives isolated from Cortex Mori Radicis also identified several 2-arylbenzofuran compounds with potent BChE inhibitory activity (IC₅₀ values of 2.5–32.8 μM), surpassing that of the positive control, galantamine. mdpi.com

Neurobiological Activity and Neuroprotection

The neuroprotective effects of benzofuran derivatives have been a significant area of research. These compounds have shown potential in protecting neuronal cells from damage and have been investigated for their role in neurodegenerative diseases. nih.gov

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their neuroprotective and antioxidant activities. nih.gov Several of these compounds provided considerable protection to primary cultured rat cortical neuronal cells against NMDA-induced excitotoxic cell damage. nih.gov Specifically, a derivative with a methyl substitution at the R2 position showed the most potent neuroprotective action, comparable to the NMDA antagonist memantine. nih.gov Another derivative with a hydroxyl substitution at the R3 position also exhibited marked anti-excitotoxic effects and the ability to scavenge free radicals. nih.gov

Advanced Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological efficacy of benzofuran derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the benzofuran core influence their biological activities. elsevierpure.comnih.govnih.gov

For carbonic anhydrase inhibition, the presence of a 2-methylbenzofuran scaffold was found to enhance the inhibitory activity against hCA XII. nih.gov In the case of cholinesterase inhibitors, SAR studies of benzofuran-2-carboxamide derivatives indicated that the nature and position of substituents on the N-benzyl pyridinium moiety significantly impact their inhibitory potency against BChE. nih.gov

Regarding neuroprotection, SAR analysis of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides revealed that a methyl group at the R2 position and a hydroxyl group at the R3 position of the phenyl ring were important for conferring neuroprotective action against excitotoxic damage. nih.gov These findings underscore the importance of specific structural features in designing benzofuran derivatives with enhanced biological efficacy for various therapeutic targets.

Systematic Modification of Substituents on Benzofuran Ring and Aldehyde

The foundational structure of this compound offers multiple sites for chemical modification, allowing for a systematic investigation of how different functional groups impact biological activity. Researchers have explored substitutions at various positions on the benzofuran nucleus and have also modified the aldehyde group to understand the structure-activity relationship (SAR).

One area of significant interest has been the synthesis of 2-arylbenzofuran derivatives, where the methyl group at the 2-position is replaced by a substituted phenyl ring. A series of such compounds were synthesized and evaluated for their potential as agents against Alzheimer's disease by targeting cholinesterases (ChEs) and β-secretase (BACE1). nih.gov The synthesis involved the o-alkylation of substituted 2-hydroxybenzaldehydes followed by hydrolysis and cyclization to yield the desired 2-arylbenzofurans. nih.gov This systematic approach allowed for the introduction of various substituents on the 2-aryl moiety to probe their effect on inhibitory activity.

Another strategy involves the introduction of different aroyl groups at the 2-position of the benzofuran ring. For instance, a study on 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives investigated the impact of varying the number and position of methoxy (B1213986) groups on the 2-benzoyl moiety. mdpi.com These compounds were synthesized through a "one-step" cyclization reaction of the corresponding substituted 1-(5-bromo-2-hydroxyphenyl)ethanone with α-bromo acetophenones. mdpi.com This allowed for a direct comparison of how different substitution patterns on the aroyl group influence the compound's antiproliferative activity.

Furthermore, modifications on the benzofuran ring itself, such as halogenation, have been shown to significantly influence biological outcomes. The introduction of bromine, chlorine, or fluorine atoms can enhance the anticancer activities of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target. nih.gov For example, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has been explored to create derivatives with increased cytotoxicity against cancer cell lines. mdpi.com

The aldehyde functional group at the 5-position is another key site for modification. It can be converted into other functional groups, such as Schiff bases or oxadiazoles, to explore new biological activities. For example, benzofuran-2-carbohydrazides have been reacted with various aromatic aldehydes to form Schiff bases, which were then cyclized to produce benzofuran derivatives with potential antibacterial properties. researchgate.net

The following interactive table summarizes the systematic modifications made to the benzofuran scaffold and the resulting biological activities investigated in various studies.

| Core Scaffold | Position of Modification | Type of Modification | Investigated Biological Activity | Reference |

| Benzofuran | 2-position | Aryl group substitution | Anti-Alzheimer's (ChE and BACE1 inhibition) | nih.gov |

| Benzofuran | 2-position | Aroyl group substitution (varying methoxy patterns) | Anticancer (antiproliferative) | mdpi.com |

| Benzofuran | Benzene (B151609) ring | Halogenation (Bromine, Chlorine, Fluorine) | Anticancer | nih.gov |

| 6-Acetyl-2-methylbenzofuran | 3-position | Carboxylic acid modification | Anticancer | mdpi.com |

| Benzofuran | 2-position | Carbohydrazide to Schiff base and oxadiazole | Antibacterial | researchgate.net |

Identification of Key Structural Features for Enhanced Potency and Selectivity

Through the systematic modifications described above, researchers have been able to identify key structural features that are crucial for the enhanced potency and selectivity of this compound derivatives.

In the context of anti-Alzheimer's agents, the nature of the substituent on the 2-aryl group of 2-arylbenzofuran derivatives plays a critical role. The inclusion of two or more hydroxyl groups on the aromatic ring at the 2-position was found to increase BACE1 inhibitory activity. nih.gov Specifically, a derivative with two hydroxyl groups on the 2-phenyl ring exhibited an IC₅₀ value of 0.043 ± 0.01 µmol·L⁻¹ against BACE1, which was more potent than the positive control, baicalein. nih.gov This highlights the importance of hydrogen-bonding donors in this position for potent enzyme inhibition.

For anticancer activity, the substitution pattern on the 2-aroyl group of benzofuran derivatives is a determining factor. While a 3',4',5'-trimethoxybenzoyl group at the 2-position conferred potent antiproliferative activity, derivatives with 3',5'-dimethoxybenzoyl or 3'-methoxybenzoyl groups also demonstrated significant activity. mdpi.com This suggests that while the trimethoxy pattern is optimal, it is not an absolute requirement for activity. Furthermore, the presence of a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring were found to be important for significant inhibition of tubulin polymerization and cancer cell growth at nanomolar concentrations. mdpi.com